molecular formula C13H19NO3 B8151603 (S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate

(S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate

Cat. No.: B8151603
M. Wt: 237.29 g/mol
InChI Key: QPNDAGFVSZWDHL-LBPRGKRZSA-N
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Description

(S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate is a chiral amino acid derivative with a propoxyphenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.

    Protection of Amino Group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Etherification: The hydroxyl group on the phenyl ring is then etherified using propyl bromide in the presence of a base like potassium carbonate to form the propoxy group.

    Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-propoxybenzaldehyde or 4-propoxybenzoic acid.

    Reduction: Formation of (S)-2-amino-3-(4-propoxyphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interactions of chiral amino acid derivatives with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxyphenyl group may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate
  • (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate
  • (S)-Methyl 2-amino-3-(4-butoxyphenyl)propanoate

Uniqueness

(S)-Methyl 2-amino-3-(4-propoxyphenyl)propanoate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, the propoxy derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-propoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2/h4-7,12H,3,8-9,14H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDAGFVSZWDHL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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